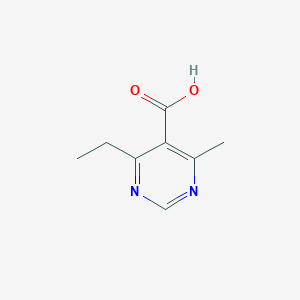
3-Methoxy-2-methyl-4-phenylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-methyl-4-phenylfuran: is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-4-phenylfuran typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as phenylacetic acid, methanol, and methyl iodide.
Formation of Intermediates: The initial step involves the esterification of phenylacetic acid with methanol to form methyl phenylacetate. This is followed by the methylation of the ester using methyl iodide to produce methyl 2-methylphenylacetate.
Cyclization: The key step in the synthesis is the cyclization of methyl 2-methylphenylacetate to form the furan ring. This can be achieved through various cyclization methods, including acid-catalyzed cyclization or using specific catalysts under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-2-methyl-4-phenylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives. Substitution reactions result in various substituted furans with different functional groups.
Aplicaciones Científicas De Investigación
3-Methoxy-2-methyl-4-phenylfuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of diseases where furan derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 3-Methoxy-2-methyl-4-phenylfuran exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-phenylfuran: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-Methoxy-4-phenylfuran: Similar structure but different substitution pattern, leading to variations in chemical properties.
2-Methyl-4-phenylfuran: Similar but without the methoxy group, which can influence its chemical behavior and applications.
Uniqueness
3-Methoxy-2-methyl-4-phenylfuran is unique due to the presence of both methoxy and methyl groups on the furan ring, along with a phenyl substituent. This combination of substituents imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
61186-79-6 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
3-methoxy-2-methyl-4-phenylfuran |
InChI |
InChI=1S/C12H12O2/c1-9-12(13-2)11(8-14-9)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clave InChI |
UNTKCMSFAGKMKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CO1)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12912030.png)

![5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B12912039.png)
![3-Isobutyryl-2H-cyclohepta[b]furan-2-one](/img/structure/B12912044.png)


![7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12912062.png)

![3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12912080.png)





